chemical structure and physical properties of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid
chemical structure and physical properties of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid
An In-depth Technical Guide to 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid, a key chemical intermediate in the fields of pharmaceutical and medicinal chemistry. This document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, it delves into the spectroscopic characteristics that are fundamental to its structural elucidation, offering predicted data to guide researchers in its identification and quality control. The guide also explores its reactivity, potential applications in drug discovery as a scaffold for creating more complex bioactive molecules, and essential safety and handling protocols. This document is intended to be a vital resource for scientists leveraging this compound in the development of novel therapeutics and other advanced chemical applications.
Chemical Identity and Physicochemical Properties
4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its structure is characterized by a benzoic acid core substituted with a nitro group and an ethyl propionate-linked secondary amine. This unique combination of a nitro group (a strong electron-withdrawing group), a carboxylic acid, an ester, and a secondary amine makes it a versatile building block in organic synthesis.[1]
The presence of these functional groups dictates its chemical reactivity and physical properties. The aromatic ring is activated towards further nucleophilic substitution and the nitro group can be reduced to an amine, providing a route to a variety of heterocyclic structures. The carboxylic acid and ester moieties offer handles for amide bond formation and hydrolysis, respectively.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-[(3-Ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid | N/A (Generated) |
| CAS Number | 180505-97-9 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |
| Molecular Weight | 282.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
| Storage | Store at 0-8°C | [1] |
| pKa (Predicted) | ~3.5 (Carboxylic Acid) | Inferred from[3] |
| LogP (Predicted) | ~1.5 - 2.0 | Inferred from[3] |
| Melting Point | Not available in cited literature | N/A |
Synthesis and Purification
The most logical and field-proven synthetic route to 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of a 4-halo-3-nitrobenzoic acid with an aminopropionate ester. 4-Fluoro-3-nitrobenzoic acid is the preferred starting material over its chloro-analogue because fluorine is a superior leaving group in this type of reaction, often leading to cleaner reactions and higher yields under milder conditions.[4]
Experimental Protocol: Synthesis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid
This protocol describes a reliable method for the synthesis, starting from 4-fluoro-3-nitrobenzoic acid.
Materials:
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4-Fluoro-3-nitrobenzoic acid
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Ethyl 3-aminopropionate hydrochloride
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A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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Diethyl ether
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1 M Hydrochloric acid
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and Hexanes (for chromatography)
Procedure:
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Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-nitrobenzoic acid (1.0 equivalent). Dissolve it in a minimal amount of anhydrous DMF.
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Amine Free-Basing: In a separate flask, suspend ethyl 3-aminopropionate hydrochloride (1.1 equivalents) in DMF. Add DIPEA (2.2 equivalents) and stir for 15-20 minutes at room temperature to generate the free amine.
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Reaction: Add the free amine solution dropwise to the stirred solution of 4-fluoro-3-nitrobenzoic acid at room temperature.
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Heating: Heat the reaction mixture to 80-95°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from an ethanol/water mixture can be employed to yield the pure 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid.
Caption: A typical workflow for the synthesis and purification of the title compound.
Structural Elucidation and Spectroscopic Analysis
Caption: The logical relationship of spectroscopic data for structural elucidation.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
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δ 13.5-12.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.
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δ 8.5-8.0 (d, 1H): Aromatic proton ortho to the carboxylic acid group and meta to the nitro group.
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δ 8.0-7.8 (dd, 1H): Aromatic proton meta to both the carboxylic acid and nitro groups.
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δ 7.2-7.0 (d, 1H): Aromatic proton ortho to the amino group.
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δ 4.1 (q, 2H): Methylene protons of the ethyl ester group, coupled to the methyl protons.
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δ 3.6 (t, 2H): Methylene protons adjacent to the nitrogen atom.
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δ 2.7 (t, 2H): Methylene protons adjacent to the carbonyl of the ester.
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δ 1.2 (t, 3H): Methyl protons of the ethyl ester group.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
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δ 172.0: Carbonyl carbon of the ethyl ester.
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δ 166.5: Carbonyl carbon of the carboxylic acid.
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δ 148.0 - 145.0: Aromatic carbons attached to the amino and nitro groups.
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δ 135.0 - 115.0: Remaining aromatic carbons.
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δ 60.5: Methylene carbon of the ethyl ester (-OCH₂-).
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δ 44.0: Methylene carbon adjacent to the nitrogen.
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δ 34.0: Methylene carbon adjacent to the ester carbonyl.
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δ 14.0: Methyl carbon of the ethyl ester. Note: The chemical shifts for a structurally similar compound, 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester, show peaks in these expected regions, lending confidence to these predictions.[2]
Predicted Infrared (IR) Spectroscopy
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~3350 cm⁻¹: N-H stretch of the secondary amine.
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~1735 cm⁻¹: C=O stretch of the ethyl ester.
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~1700 cm⁻¹: C=O stretch of the carboxylic acid.
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1620-1580 cm⁻¹: C=C stretches of the aromatic ring.
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1530 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.
Mass Spectrometry (MS)
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Molecular Ion (M+H)⁺: Expected at m/z = 283.08.
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Key Fragmentation: Loss of the ethoxy group (-45), loss of the ethyl propionate side chain, and decarboxylation (-45) of the benzoic acid.
Reactivity and Applications in Drug Discovery
4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a valuable intermediate primarily due to its array of functional groups that can be selectively manipulated.[1]
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Amide Bond Formation: The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to generate a library of amide derivatives.
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Nitro Group Reduction: The nitro group can be readily reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This resulting amino group can then be used to form heterocycles, such as benzimidazoles, or undergo further derivatization.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing a second site for amide coupling or other modifications.
These potential transformations make it an attractive starting material for creating libraries of compounds for screening in drug discovery programs, particularly for anti-inflammatory and analgesic agents.[1] The core structure is also found in compounds investigated for other therapeutic areas, such as inhibitors of trans-sialidase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]
Caption: Potential synthetic pathways starting from the title compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is not publicly available. However, based on the known hazards of related aromatic nitro compounds and benzoic acids, the following precautions are strongly advised.[5]
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]
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Hazards:
-
May cause skin and serious eye irritation.[6]
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May be harmful if swallowed or inhaled.[6]
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Aromatic nitro compounds as a class are suspected of causing systemic effects, including methemoglobinemia. Some are also suspected of being mutagens or carcinogens, though specific data for this compound is lacking.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
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Inhalation: Move person to fresh air.[5]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multifunctional nature allows for diverse chemical transformations, making it an ideal scaffold for the development of novel compounds. While there is a lack of publicly available experimental data on its specific physical and biological properties, this guide provides a robust framework based on established chemical principles and data from analogous structures. This information should empower researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- 13C NMR data for 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. (n.d.).
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved April 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]
